![molecular formula C18H13F3N2O4S B2364581 N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide CAS No. 2379987-21-8](/img/structure/B2364581.png)
N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-N’-[4-(trifluoromethoxy)phenyl]oxamide is a complex organic compound that features a unique combination of furan, thiophene, and trifluoromethoxyphenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-N’-[4-(trifluoromethoxy)phenyl]oxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the furan-thiophene intermediate: This step involves the coupling of furan and thiophene derivatives under specific conditions, such as using a palladium-catalyzed cross-coupling reaction.
Introduction of the trifluoromethoxyphenyl group: This step can be achieved through a nucleophilic aromatic substitution reaction, where the trifluoromethoxy group is introduced to the aromatic ring.
Oxamide formation: The final step involves the formation of the oxamide linkage through a condensation reaction between the amine and carboxylic acid derivatives.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalysts, is crucial to achieve high yields and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-N’-[4-(trifluoromethoxy)phenyl]oxamide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce various reduced derivatives.
Aplicaciones Científicas De Investigación
N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-N’-[4-(trifluoromethoxy)phenyl]oxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may focus on its potential as a drug candidate for various diseases.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mecanismo De Acción
The mechanism of action of N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-N’-[4-(trifluoromethoxy)phenyl]oxamide involves its interaction with specific molecular targets. The furan and thiophene rings can interact with enzymes or receptors, potentially inhibiting their activity. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity towards its targets. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
N-[[4-(Furan-2-yl)phenyl]methyl]-N’-[4-(trifluoromethoxy)phenyl]oxamide: Similar structure but lacks the thiophene ring.
N-[[4-(Thiophen-2-yl)phenyl]methyl]-N’-[4-(trifluoromethoxy)phenyl]oxamide: Similar structure but lacks the furan ring.
N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-N’-[4-(methoxy)phenyl]oxamide: Similar structure but lacks the trifluoromethoxy group.
Uniqueness
N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-N’-[4-(trifluoromethoxy)phenyl]oxamide is unique due to the presence of both furan and thiophene rings, along with the trifluoromethoxy group. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications.
Propiedades
IUPAC Name |
N-[[4-(furan-2-yl)thiophen-2-yl]methyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3N2O4S/c19-18(20,21)27-13-5-3-12(4-6-13)23-17(25)16(24)22-9-14-8-11(10-28-14)15-2-1-7-26-15/h1-8,10H,9H2,(H,22,24)(H,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIHKSPUECWAIMZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CSC(=C2)CNC(=O)C(=O)NC3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-((pyridin-3-ylmethyl)thio)pyridin-3-yl)-1H-benzo[d]imidazole](/img/structure/B2364500.png)
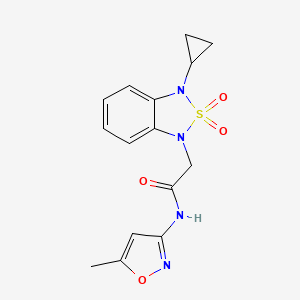
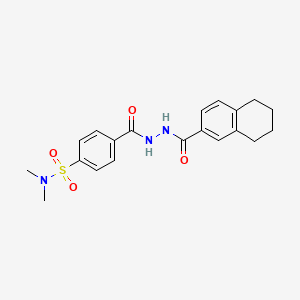
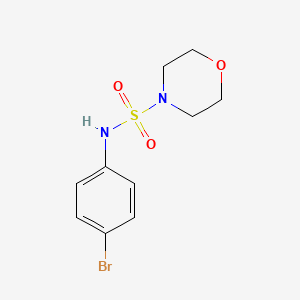
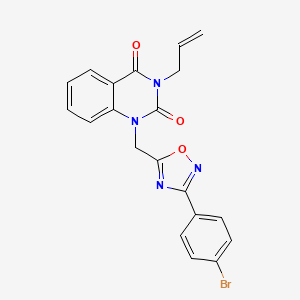
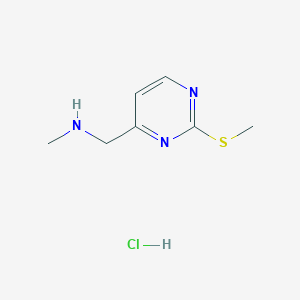

![Tert-butyl 3-[(2-methoxyphenyl)methyl]-4-oxopiperidine-1-carboxylate](/img/structure/B2364511.png)
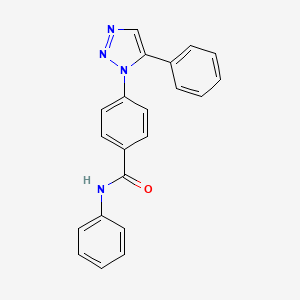
![N-[4-hydroxy-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2364516.png)
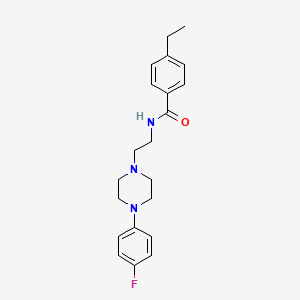
![N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-1,3-benzodioxole-5-carboxamide](/img/structure/B2364519.png)
![2-Phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B2364521.png)
